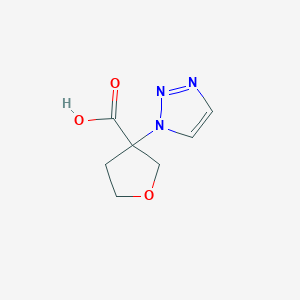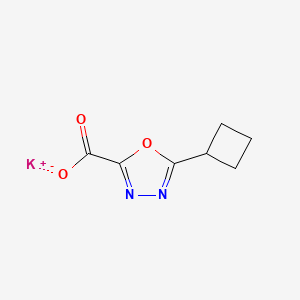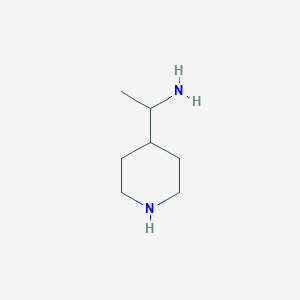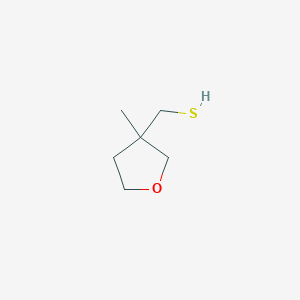![molecular formula C13H18O B15309092 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to an ethan-1-ol moiety, with a 2-ethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 2-ethylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-[1-(2-Ethylphenyl)cyclopropyl]ethanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-1-(2-methylphenyl)ethan-1-ol
- 1-Cyclopropyl-1-(2-chlorophenyl)ethan-1-ol
Uniqueness: 1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-[1-(2-ethylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O/c1-3-11-6-4-5-7-12(11)13(8-9-13)10(2)14/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
CVCMJKOTEFRLLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2(CC2)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)
![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)

![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)


![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)

